S-Phenyl-N-acetylcysteine

Catalog No.
S1482342
CAS No.
4775-80-8
M.F
C11H13NO3S
M. Wt
239.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Phenyl-N-acetylcysteine

CAS Number

4775-80-8

Product Name

S-Phenyl-N-acetylcysteine

IUPAC Name

(2R)-2-acetamido-3-phenylsulfanylpropanoic acid

Molecular Formula

C11H13NO3S

Molecular Weight

239.29 g/mol

InChI

InChI=1S/C11H13NO3S/c1-8(13)12-10(11(14)15)7-16-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1

InChI Key

CICOZWHZVMOPJS-JTQLQIEISA-N

SMILES

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O

Synonyms

2-acetamido-3-phenylthiopropanoic acid, phenylmercapturic acid, S-phenyl-N-acetylcysteine, S-phenyl-N-acetylcysteine, (DL)-isomer, S-phenylmercapturic acid

Canonical SMILES

CC(=O)NC(CSC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=CC=C1)C(=O)O

Biomarker of Benzene Exposure:

The primary and most established application of S-Phenyl-N-acetylcysteine (S-PNAC) in scientific research is as a biomarker for exposure to benzene. Benzene is a known human carcinogen, and S-PNAC is a metabolite produced by the body when it breaks down benzene. By measuring the levels of S-PNAC in urine, researchers can assess an individual's exposure to benzene. PubChem, N-Acetyl-S-phenyl-L-cysteine: )

Several studies have established a strong correlation between benzene exposure and urinary S-PNAC levels. PubMed, S-phenyl-N-acetylcysteine in urine of rats and workers after exposure to benzene: ) This makes S-PNAC a valuable tool for monitoring occupational exposure to benzene in industries where workers may be exposed, such as in the petrochemical industry, gasoline production, and certain printing processes.

SPNAC is a derivative of the amino acid cysteine. It contains a phenyl group bonded to a sulfur atom, and an acetyl group attached to the nitrogen atom.

  • Origin: SPNAC can be synthesized in a laboratory setting [].
  • Significance: Research is ongoing to explore potential uses of SPNAC, but there are no conclusive findings about its medicinal or biological properties at this time [, ].

Molecular Structure Analysis

SPNAC has a unique structure containing several functional groups:

  • Carboxylic acid group (COOH)
  • Amide group (CONHCH3)
  • Amino group (NH2) - though altered by the acetyl group
  • Thiol group (SH) - bonded to a phenyl ring (C6H5)

These functional groups can potentially participate in various chemical interactions [].


Chemical Reactions Analysis

Synthesis of SPNAC is described in scientific literature. However, for safety reasons, it is not recommended to perform such procedures without proper training and a controlled laboratory environment [].


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, solubility, etc. for SPNAC is not readily available in scientific resources.

There is no currently available scientific research on the mechanism of action of SPNAC in biological systems [, ].

XLogP3

1.4

Appearance

Assay:≥98%A crystalline solid

UNII

74XI8247P0

Wikipedia

S-Phenyl-N-acetylcysteine

Dates

Modify: 2023-09-14

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